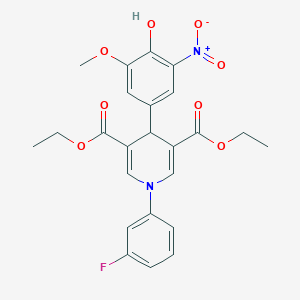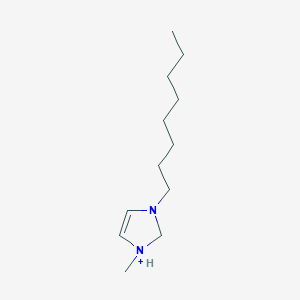![molecular formula C25H23N2O4S+ B1225953 N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225953.png)
N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide is a pyridinium ion.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
The compound's synthesis and crystal structure have been explored, highlighting its formation and detailed structural characteristics. For example, Balu and Gopalan (2013) studied the synthesis and crystal structure of a closely related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, emphasizing its extensive π–π interactions and hydrogen bonding properties (Balu & Gopalan, 2013).
Chemical Reactions and Applications
The compound's behavior in chemical reactions and its potential applications are also significant areas of research. For instance, Ragnarsson et al. (2001) discussed the synthesis of aromatic N-benzyl carboxamides derived from compounds like naphthalene and pyridine, exploring their facilitated reduction and potential applications (Ragnarsson et al., 2001). Additionally, the reaction of tert-butoxy radicals with phenols, compared with the reactions of carbonyl triplets, was investigated by Das et al. (1981), providing insights into the compound's reactivity and potential use in various chemical processes (Das et al., 1981).
Biological and Antimicrobial Activities
Research into the compound's biological and antimicrobial activities has also been conducted. For example, a study by Ijuomah et al. (2022) on the synthesis, characterization, and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide highlighted its potent antimicrobial properties (Ijuomah et al., 2022). Moreover, Abbasi et al. (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides and evaluated their antibacterial and anti-enzymatic potential, demonstrating their significant antibacterial properties (Abbasi et al., 2015).
Photophysical and Catalytic Properties
The photophysical and catalytic properties of compounds related to N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide have been a focus as well. Öncül et al. (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, examining its spectroscopic, photophysical, and photochemical properties (Öncül et al., 2021). Additionally, the study of reaction-based fluorescent probes for discrimination of thiophenols over aliphatic thiols by Wang et al. (2012) contributes to understanding the compound's potential applications in chemical and environmental sciences (Wang et al., 2012).
Propiedades
Nombre del producto |
N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C25H23N2O4S+ |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
N-[3-(4-tert-butylpyridin-1-ium-1-yl)-1,4-dioxonaphthalen-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-25(2,3)17-13-15-27(16-14-17)22-21(26-32(30,31)18-9-5-4-6-10-18)23(28)19-11-7-8-12-20(19)24(22)29/h4-16H,1-3H3/p+1 |
Clave InChI |
QFLMQIMVEYAESD-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(C)C1=CC=[N+](C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1225870.png)
![N-[5-(2-methoxyethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225872.png)
![N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B1225873.png)
![7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(1-piperidinylmethyl)purine-2,6-dione](/img/structure/B1225874.png)


![1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1225882.png)
![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-methoxyphenyl)thiourea](/img/structure/B1225883.png)
![2-[[5-(7-Methoxy-2-benzofuranyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B1225887.png)
![3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1225888.png)
![N'-[2-[[1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]-2-furancarbohydrazide](/img/structure/B1225889.png)
![6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1225893.png)
![3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1225894.png)
![N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide](/img/structure/B1225895.png)